N-(2-(pyridin-4-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
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Overview
Description
N-(2-(pyridin-4-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a synthetic organic compound that features a unique combination of pyridine, thiophene, and azetidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyridin-4-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Moiety: Starting with a pyridine derivative, the 4-position is functionalized with an ethyl group.
Introduction of the Thiophene Moiety: The thiophene-2-carbonyl group is introduced through acylation reactions.
Azetidine Ring Formation: The azetidine ring is formed via cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the pyridine, thiophene, and azetidine components under specific reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyridin-4-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety may yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(pyridin-4-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(pyridin-4-yl)ethyl)-1-(thiophene-2-carbonyl)pyrrolidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
N-(2-(pyridin-4-yl)ethyl)-1-(furan-2-carbonyl)azetidine-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(2-(pyridin-4-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is unique due to the combination of its structural components, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the azetidine ring, in particular, may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(2-pyridin-4-ylethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-15(18-8-5-12-3-6-17-7-4-12)13-10-19(11-13)16(21)14-2-1-9-22-14/h1-4,6-7,9,13H,5,8,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGLSMUERHAFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)NCCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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